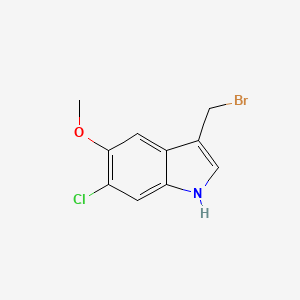

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromomethyl, chloro, and methoxy substituents on the indole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromomethylation of 6-chloro-5-methoxyindole. This can be achieved using bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carbonyl-containing compound.

Scientific Research Applications

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

3-(Bromomethyl)but-3-enoate: Another bromomethyl-containing compound used in organic synthesis.

Bromomethane: A simpler brominated compound with different applications.

Uniqueness

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the indole ring can influence its behavior in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

3-(Bromomethyl)-6-chloro-5-methoxy-1H-indole is a compound that belongs to the indole family, which is known for its diverse biological activities. The structural features of this compound, particularly the presence of a bromomethyl group, a chlorine atom, and a methoxy group, contribute significantly to its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves bromomethylation of 5-methoxyindole. Various methods have been reported, including the use of bromine and suitable solvents to facilitate the reaction. The molecular formula for this compound is C₉H₈BrClN, with a molecular weight of approximately 233.52 g/mol.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit pro-apoptotic effects and cytotoxicity against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Compounds similar to this compound have demonstrated activity against both bacterial and fungal pathogens. In particular, compounds with halogen substitutions have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory effects. The presence of electron-donating groups such as methoxy enhances the anti-inflammatory activity by modulating inflammatory mediators . This suggests that this compound may possess similar properties, making it a candidate for further investigation in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Interaction with Biological Targets : The bromomethyl group may facilitate binding to specific biological targets, enhancing the compound's efficacy.

- Modulation of Signaling Pathways : Similar indole derivatives have been shown to influence signaling pathways related to apoptosis and inflammation.

Case Studies

Several studies have explored the biological activity of indole derivatives closely related to this compound:

- Anticancer Study : A series of indole derivatives were synthesized and evaluated for their cytotoxic properties using the Brine Shrimp Lethality Bioassay (BSLB). Compounds with similar structural features exhibited LC50 values indicating significant cytotoxicity .

- Antimicrobial Evaluation : A library of indole derivatives was screened for antimicrobial activity against MRSA and C. neoformans. Certain analogues demonstrated MIC values as low as 0.25 µg/mL, highlighting the potential effectiveness of halogenated indoles in treating resistant infections .

Data Table: Biological Activity Overview

Properties

Molecular Formula |

C10H9BrClNO |

|---|---|

Molecular Weight |

274.54 g/mol |

IUPAC Name |

3-(bromomethyl)-6-chloro-5-methoxy-1H-indole |

InChI |

InChI=1S/C10H9BrClNO/c1-14-10-2-7-6(4-11)5-13-9(7)3-8(10)12/h2-3,5,13H,4H2,1H3 |

InChI Key |

AAYODCXUQVGEGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CN2)CBr)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.